molecular formula C17H13F2N3O2S B2481422 N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide CAS No. 2172215-08-4

N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide

Cat. No. B2481422
CAS RN: 2172215-08-4
M. Wt: 361.37
InChI Key: RQRVPZPRYSETSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A novel compound similar to the one , 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized using a sulphur arylation reaction. This process likely shares similarities with the synthesis of N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide (Geesi et al., 2020).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been characterized using Raman analysis, crystal structure analysis, and Hirshfeld surface analysis. For instance, the compound mentioned above exhibited a monolithic system and an orthorhombic space group in its structure (Geesi et al., 2020).

Chemical Reactions and Properties

  • Research on related quinazolinone derivatives often focuses on their antimicrobial properties and their reactions in various chemical contexts. For example, some derivatives have been synthesized for their potential antibacterial properties (Alagarsamy et al., 2016).

Scientific Research Applications

Antimicrobial Activities

N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide and its derivatives have been explored for their antimicrobial properties. A study by Alagarsamy et al. (2016) synthesized a series of thiosemicarbazide derivatives and found them effective against selective gram-positive and gram-negative bacteria through the agar dilution method (Alagarsamy et al., 2016). Similarly, Zeng et al. (2016) created arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, which demonstrated significant activity against Ralstonia solanacearum and Gibberella zeae, exceeding that of commercial bactericides and fungicides (Zeng et al., 2016).

Synthesis and Characterization

There has been significant work in synthesizing and characterizing various derivatives of this compound. Kut et al. (2020) investigated the regioselective reaction of 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, leading to various novel derivatives (Kut et al., 2020).

Antiviral Activities

The compound and its derivatives also show potential in antiviral applications. Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones which exhibited antiviral activity against various viruses like influenza A and severe acute respiratory syndrome corona in cell culture, indicating their potential in antiviral therapy (Selvam et al., 2007).

Antitumor and Anti-inflammatory Applications

Research into the antitumor and anti-inflammatory potential of these compounds is also ongoing. Kumar et al. (2009) synthesized a variety of derivatives which showed varying degrees of anti-inflammatory activity, indicating their potential in treating inflammation-related disorders (Kumar et al., 2009). Similarly, compounds with quinazolin-4-one scaffolds have been evaluated for their antitumor activity against various cancer cell lines, showing significant activity in some cases (Mohamed et al., 2016).

properties

IUPAC Name

N-(7-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c1-9(10-2-4-11(18)5-3-10)15(23)21-22-16(24)13-7-6-12(19)8-14(13)20-17(22)25/h2-9H,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRVPZPRYSETSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NN2C(=O)C3=C(C=C(C=C3)F)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide

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